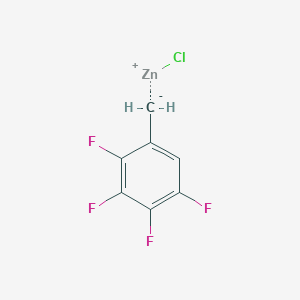
2,3,4,5-TetrafluorobenZylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-tetrafluorobenzylzinc chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,3,4,5-Tetrafluorobenzyl chloride+Zinc→2,3,4,5-Tetrafluorobenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2,3,4,5-tetrafluorobenzylzinc chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and the stabilization provided by the tetrahydrofuran solvent.
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzylmagnesium chloride: Another organometallic reagent used in similar types of reactions.
2,3,4,5-Tetrafluorobenzyl lithium: A highly reactive organolithium reagent used in organic synthesis.
Uniqueness: 2,3,4,5-Tetrafluorobenzylzinc chloride is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents. This makes it more manageable and safer to handle in various synthetic applications. Additionally, the presence of tetrahydrofuran as a solvent provides stability to the organozinc reagent, enhancing its utility in complex organic synthesis.
Properties
Molecular Formula |
C7H3ClF4Zn |
|---|---|
Molecular Weight |
263.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
HNPXHEAJGLJBEX-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















